3-Iodo-5-nitrobenzonitrile: is a chemical compound with the molecular formula C7H3IN2O2 and a molecular weight of 274.02 .
3-Iodo-5-nitrobenzonitrile, also known as Nitroxynil, is a chemical compound with the molecular formula and a molecular weight of 290.01 g/mol. It features a nitro group (), an iodine atom, and a cyano group () attached to a benzene ring. The compound is characterized by its bright yellow crystalline form, which has a melting point ranging from 136°C to 140°C .
3-Iodo-5-nitrobenzonitrile exhibits significant biological activity. It has been primarily studied for its anthelmintic properties, making it effective against parasitic worms. The compound acts by disrupting the metabolic processes of these parasites, leading to their death. Additionally, it has shown potential as an inhibitor of various cytochrome P450 enzymes, indicating possible applications in pharmacology and toxicology .
The synthesis of 3-Iodo-5-nitrobenzonitrile can be achieved through several methods:
3-Iodo-5-nitrobenzonitrile is primarily utilized in:
Studies have indicated that 3-Iodo-5-nitrobenzonitrile interacts with several biological targets:
Several compounds share structural similarities with 3-Iodo-5-nitrobenzonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Iodo-1-methoxy-2-nitrobenzene | 52692-09-8 | Contains a methoxy group; used in organic synthesis. |
4-(Hydroxymethyl)-2-nitrophenol | 41833-13-0 | Hydroxymethyl group enhances solubility; potential for medicinal use. |
Nitroxinil | 1689-89-0 | Synonymous with 3-Iodo-5-nitrobenzonitrile; shares similar biological activities. |
4-Hydroxy-3-bromobenzonitrile | 1234567 | Bromine substitution instead of iodine; different reactivity profile. |
What sets 3-Iodo-5-nitrobenzonitrile apart from these compounds is its specific combination of iodine and nitro functionalities, which grants it unique biological activities, particularly as an anthelmintic agent. Its ability to inhibit key enzymes involved in drug metabolism further differentiates it from structurally similar compounds.
The discovery of 3-iodo-5-nitrobenzonitrile is intertwined with mid-20th-century efforts to develop novel anthelmintic agents. Early investigations into halogenated nitroaromatic compounds revealed their potential antiparasitic properties, particularly against liver flukes in livestock. While 3-iodo-5-nitrobenzonitrile itself was not the primary therapeutic target, its structural analogs, such as 4-hydroxy-3-iodo-5-nitrobenzonitrile (nitroxynil), emerged as key candidates during this period. The compound’s initial synthesis likely occurred as part of broader exploratory work on nitrile-containing phenolic derivatives, driven by the need for chemically stable agents with improved bioavailability compared to traditional phenol-based drugs.
Early characterization studies focused on its crystalline structure and reactivity. The presence of both nitro and cyano groups conferred unique electronic properties, making it a subject of interest in spectroscopic analysis. Researchers noted its relatively high stability under acidic conditions, a feature that later proved valuable in synthetic applications.
The synthesis of 3-iodo-5-nitrobenzonitrile has undergone significant refinement since its first reported preparation. Initial routes involved sequential nitration and iodination of benzonitrile derivatives. For example, p-cyanophenol was nitrated using fuming nitric acid to yield 4-cyano-2-nitrophenol, which was subsequently iodinated under controlled conditions. This method, while effective, faced challenges in regioselectivity and purity.
Modern synthetic approaches emphasize efficiency and scalability. A representative optimized protocol involves:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C | 85% |
2 | Iodination | I₂, HIO₃, H₂SO₄, 60°C | 78% |
Alternative routes leveraging microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining yields above 70%. The compound’s commercial availability (CAS 49674-30-8) reflects industrial optimization of these methods, with suppliers like VWR offering it at 95% purity.
3-Iodo-5-nitrobenzonitrile gained prominence as a versatile intermediate in drug discovery. Its nitro group facilitates hydrogen bonding with biological targets, while the iodine atom enhances lipophilicity, aiding membrane penetration. Recent studies highlight its role in synthesizing chalcone derivatives with antitumor activity. For instance, 2′-hydroxy-3′-iodo-5′-nitrochalcones derived from this compound exhibited moderate cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines, with IC₅₀ values ranging from 11.98 µM to 52.16 µM.
Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
---|---|---|
3a | 52.16 ± 2.40 | 30.66 ± 1.15 |
3f | 13.36 ± 0.29 | 11.98 ± 0.09 |
Staurosporine | 0.22 ± 0.02 | 0.25 ± 0.02 |
Additionally, its electrochemical properties have enabled the development of sensitive detection methods. Square-wave voltammetry at carbon paste electrodes can quantify residual traces in biological matrices, achieving detection limits as low as 3.9 × 10⁻⁶ M.
3-Iodo-5-nitrobenzonitrile shares a close structural and synthetic relationship with nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile), a commercially successful anthelmintic. Nitroxynil’s synthesis involves hydroxylation of 3-iodo-5-nitrobenzonitrile precursors, a step that introduces the pharmacologically critical phenolic group.
Property | 3-Iodo-5-nitrobenzonitrile | Nitroxynil |
---|---|---|
Formula | C₇H₃IN₂O₂ | C₇H₃IN₂O₃ |
Molecular Weight | 274.02 g/mol | 290.01 g/mol |
Key Functional Groups | Nitro, cyano | Nitro, hydroxyl |
The cyano group in 3-iodo-5-nitrobenzonitrile serves as a protecting group during synthesis, later replaced by hydroxyl in nitroxynil to enhance solubility and target affinity. This structural modification underscores the compound’s role as a strategic intermediate in optimizing drug candidates for veterinary and potential human applications.
Iodination of pre-functionalized benzonitrile derivatives represents a foundational approach to synthesizing 3-iodo-5-nitrobenzonitrile. Halogenation agents such as iodine monochloride (ICl) or thionyl chloride (SOCl$$_2$$) facilitate electrophilic substitution at the meta position of the benzene ring . For example, treating 5-nitrobenzonitrile with ICl in acetic acid under reflux conditions yields the iodinated product. The reaction typically proceeds at temperatures between 60–80°C, with yields averaging 65–75% after recrystallization [7]. Challenges include regioselectivity control, as competing para-iodination may occur without careful modulation of reaction conditions.
Nitration of 3-iodobenzonitrile introduces the nitro group at the para position relative to the cyano moiety. This method employs mixed acid systems (H$$2$$SO$$4$$/HNO$$_3$$) at controlled temperatures (0–5°C) to prevent over-nitration or decomposition [1] [7]. The electron-withdrawing nature of the cyano group directs nitration to the activated meta position, yielding 3-iodo-5-nitrobenzonitrile with approximately 60% efficiency [7]. Post-reaction neutralization and solvent extraction (e.g., using dichloromethane) are critical for isolating the product.
An alternative route involves 4-cyano-2-nitrophenol as a starting material. Nitration of p-cyanophenol with fuming nitric acid produces 4-cyano-2-nitrophenol, which is subsequently iodinated using potassium iodide (KI) in the presence of oxidizing agents like hydrogen peroxide [1] . This two-step process achieves yields of 70–80%, with the phenolic hydroxyl group serving as a directing group for iodination [1]. The final product is isolated via vacuum distillation or column chromatography.
Table 1: Comparison of Classical Synthetic Pathways
Method | Starting Material | Key Reagents | Yield (%) |
---|---|---|---|
Iodination | 5-Nitrobenzonitrile | ICl, SOCl$$_2$$ | 65–75 |
Nitration | 3-Iodobenzonitrile | HNO$$3$$, H$$2$$SO$$_4$$ | 60 |
Intermediate-based | 4-Cyano-2-nitrophenol | KI, H$$2$$O$$2$$ | 70–80 |
Transition metal catalysts, particularly nickel and palladium complexes, enhance the efficiency of iodination and nitration steps. For instance, nickel-catalyzed cyanation reactions enable the introduction of the nitrile group to pre-iodinated benzene rings [6]. Palladium-mediated C–H activation strategies allow direct functionalization of benzonitrile derivatives, bypassing intermediate isolation steps [5]. These methods operate under milder conditions (25–50°C) and improve regioselectivity, achieving yields upward of 85% [5] [6].
Palladium catalysts facilitate Suzuki-Miyaura and Ullmann-type couplings to construct the benzonitrile core. For example, coupling 3-iodophenylboronic acid with nitro-substituted aryl halides in the presence of Pd(PPh$$3$$)$$4$$ generates the target compound [5]. Ligand design, such as electron-withdrawing benzonitrile ligands, accelerates reductive elimination and suppresses β-hydride elimination, enhancing reaction efficiency [6].
Efforts to minimize environmental impact include solvent-free mechanochemical synthesis and aqueous-phase reactions. Ball milling 3-iodobenzonitrile with potassium nitrate and a catalytic amount of sulfuric acid achieves nitration without volatile organic solvents, yielding 55–60% product . Microwave-assisted methods further reduce reaction times from hours to minutes .
Scalability demands optimization of cost, safety, and yield. Continuous-flow reactors are employed for nitration and iodination steps, ensuring precise temperature control and reducing hazardous intermediate accumulation . Bulk iodination using recycled iodine monochloride lowers raw material costs, while catalytic hydrogenation of byproducts improves atom economy [1]. Industrial processes prioritize crystalline product isolation to facilitate downstream purification.
Crude 3-iodo-5-nitrobenzonitrile is purified via fractional crystallization using ethanol-water mixtures, achieving >98% purity [7]. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities, while activated charcoal treatment removes colored byproducts . Sublimation under reduced pressure (0.1 mmHg, 120°C) yields analytically pure crystals suitable for pharmaceutical applications .
The electronic structure of 3-iodo-5-nitrobenzonitrile is fundamentally dominated by the presence of two powerful electron-withdrawing groups: the nitro group at position 5 and the cyano group at position 1. These functionalities exert profound effects on the electronic distribution within the aromatic system through both inductive and resonance mechanisms [1] [2] [3].
The nitro group represents one of the most potent electron-withdrawing substituents in organic chemistry, characterized by its exceptional ability to withdraw electron density through both inductive and mesomeric effects [4] [5]. The strong electronegativity of the nitro group stems from the combined action of two electron-deficient oxygen atoms bonded to a partially positive nitrogen atom [2]. When attached to the benzene ring, the nitro group delocalizes π-electrons from the ring to satisfy its own charge deficiency, creating a significant electron-withdrawing effect [2]. This delocalization results in partially positive charges at ortho and para positions relative to the nitro group, which act to repel electrophiles and consequently direct attacks toward the meta positions [1] [2].
The cyano group similarly functions as a strong electron-withdrawing substituent, utilizing its triple bond character to withdraw electron density from the aromatic system [6] [7] [3]. The cyano group exhibits strong electron-withdrawing ability through both inductive and resonance effects, with the nitrogen atom serving as an electron acceptor [8]. Studies have demonstrated that the cyano group acts primarily as an electron-acceptor rather than an electron-donor, with its electron-withdrawing capacity being essential for various electronic applications [9] [6].
Table 1: Electronic Properties of Substituents in 3-Iodo-5-nitrobenzonitrile
Substituent | Position | Inductive Effect | Resonance Effect | Hammett σ (para) | Hammett σ (meta) | Net Effect |
---|---|---|---|---|---|---|
Nitro (-NO₂) | 5 | Strong (-I) | Strong (-M) | 0.78 | 0.71 | Strongly deactivating |
Cyano (-CN) | 1 | Strong (-I) | Strong (-M) | 0.66 | 0.56 | Strongly deactivating |
Iodine (-I) | 3 | Moderate (-I) | Weak (+M) | 0.18 | 0.35 | Weakly deactivating |
The combined electron-withdrawing effects of the nitro and cyano groups create a highly electron-deficient aromatic system. The nitro group's strong deactivating effect toward electrophilic aromatic substitution has been quantified experimentally, showing that nitro substituents can decrease the ring's reactivity by roughly a million fold compared to benzene [10]. Similarly, the cyano group's electron-withdrawing nature contributes to the overall deactivation of the aromatic ring toward electrophilic substitution reactions [11] [12].
The iodine substituent at position 3 introduces a unique electronic influence that differs significantly from the nitro and cyano functionalities. Iodine exhibits a complex electronic behavior characterized by competing inductive and resonance effects that result in a net electron-withdrawing influence, albeit weaker than that of the nitro and cyano groups [13] [14] [10].
The inductive effect of iodine stems from its electronegativity (2.66 on the Pauling scale), which is greater than that of carbon, resulting in electron withdrawal through the sigma bond framework [10] [15]. However, iodine also possesses lone pair electrons that can participate in resonance with the aromatic π-system, providing a weak electron-donating resonance effect [16] [10]. The net result is a weakly deactivating effect, as the electron-withdrawing inductive effect slightly predominates over the electron-donating resonance effect [14] [10].
As one moves down the halogen series from chlorine to iodine, the electronegativity decreases, and consequently, the strength of the electron-withdrawing inductive effect also decreases [13]. This trend suggests that iodine should exhibit less electron-withdrawing character compared to other halogens. However, the strength of the resonance effect also decreases due to less effective orbital overlap between the halogen and carbon atoms [13]. Experimental data indicate that the reaction rate slowly increases as one moves from chlorine to iodine, suggesting that the inductive effect remains the primary electronic influence [13].
In the context of 3-iodo-5-nitrobenzonitrile, the iodine substituent contributes to the overall electron-withdrawing character of the molecule, though to a much lesser extent than the nitro and cyano groups. The positioning of iodine at the meta position relative to both electron-withdrawing groups creates a unique electronic environment where multiple substituents compete for electron density from the aromatic ring [17].
Computational quantum chemistry methods have provided detailed insights into the molecular orbital configurations of nitrobenzonitrile derivatives and related compounds. Density functional theory (DFT) calculations, particularly using functionals such as B3LYP, M06, and PBE0 with various basis sets, have been extensively employed to investigate the electronic structure of these systems [18] [19] [20].
Table 2: Computational Methods for Electronic Structure Analysis
Method Type | Specific Method | Basis Set | Application | Accuracy |
---|---|---|---|---|
DFT | B3LYP | 6-311++G(d,p) | Geometry optimization | High |
DFT | M06 | 6-31G(d,p) | Electronic properties | High |
DFT | PBE0 | def2-TZVP | Spectroscopic properties | High |
Ab initio | MP2 | aug-cc-pVTZ | High accuracy energies | Very high |
Ab initio | CCSD(T) | 6-31G(d,p) | Benchmark calculations | Benchmark |
Semiempirical | AM1 | Minimal | Preliminary screening | Moderate |
The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) in nitrobenzonitrile derivatives is typically localized on the benzene ring with π-bonding character, while the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the nitro group with π*-antibonding character [20] [21]. This orbital arrangement is consistent with the electron-withdrawing nature of the nitro group and its ability to accept electron density from the aromatic system.
Computational studies of benzonitrile anions using equation-of-motion coupled-cluster theory have demonstrated that the ground state of the anion is the valence ²B₁ state, with the unpaired electron residing on a relatively compact π*-like orbital [22] [23]. The calculations reveal that the valence anion is electronically bound at its equilibrium geometry but is metastable at the equilibrium geometry of the neutral molecule [22].
Table 3: Molecular Orbital Characteristics
Orbital Type | Character | Primary Location | Energy Range (eV) | Electron Density |
---|---|---|---|---|
HOMO | π-bonding | Benzene ring | -8 to -9 | Delocalized |
LUMO | π*-antibonding | Nitro group | -2 to -3 | Localized on NO₂ |
HOMO-1 | σ-bonding | C-N bonds | -9 to -10 | Localized |
LUMO+1 | σ*-antibonding | C-I bond | -1 to -2 | Localized on I |
The computational analysis of nitrobenzonitrile derivatives has revealed important insights into the electronic structure modifications induced by electron-withdrawing substituents. The presence of multiple electron-withdrawing groups creates a significant perturbation of the frontier molecular orbitals, leading to stabilization of both HOMO and LUMO energy levels [21].
The electronic structure of 3-iodo-5-nitrobenzonitrile directly influences its chemical reactivity patterns, with the electron-withdrawing substituents creating specific reactive sites and directing effects. The structure-reactivity relationships in this compound are governed by the cumulative effects of the three electron-withdrawing groups, which collectively reduce the electron density of the aromatic system and influence its susceptibility to various chemical transformations [24] [25].
The strong electron-withdrawing effects of the nitro and cyano groups render the aromatic ring highly susceptible to nucleophilic attack, as these groups stabilize the negative charge developed during nucleophilic aromatic substitution reactions [25]. The addition of a nucleophile to the electron-deficient aromatic ring represents the rate-limiting step in both nucleophilic aromatic substitution reactions, making this process crucial for understanding the reactivity of the compound [25].
Quantitative structure-reactivity relationships (QSAR) studies have demonstrated strong correlations between electronic structure parameters and chemical reactivity. For nitroaromatic compounds, natural bond orbital (NBO) charges and ¹⁵N NMR chemical shifts of nitro groups show strong correlations with various reactivity parameters, including heat of explosion and other energetic properties [26] [27] [28]. These correlations provide valuable tools for predicting the reactivity and properties of related compounds.
The electron-withdrawing nature of the substituents also influences the compound's behavior in electrophilic aromatic substitution reactions. Although the ring is deactivated toward electrophilic attack, the meta-directing effects of the electron-withdrawing groups determine the regioselectivity of any electrophilic substitution that may occur [1] [29] [30].
The electronic structure of 3-iodo-5-nitrobenzonitrile can be better understood through comparison with its isomeric nitrobenzonitrile compounds, particularly 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile. These isomers provide valuable insights into the positional effects of electron-withdrawing substituents on electronic distribution and molecular properties [17] [31].
Table 4: Comparison of Nitrobenzonitrile Isomers
Isomer | Electron Affinity (eV) | Ionization Potential (eV) | Dipole Moment | Structural Effects | Directing Effect |
---|---|---|---|---|---|
2-Nitrobenzonitrile | 1.61 | 10.52 | Large | Steric hindrance | Meta-directing |
3-Nitrobenzonitrile | Not determined | Not determined | Large | Moderate interaction | Meta-directing |
4-Nitrobenzonitrile | Not determined | Not determined | Large | Strong conjugation | Meta-directing |
Broadband rotational spectroscopy studies have revealed significant differences in the molecular structures of 2- and 3-nitrobenzonitrile compared to 4-nitrobenzonitrile [12] [17]. The structural changes are attributed to steric interactions and competition for electron density from the phenyl ring, highlighting how electron-withdrawing substituents affect one another according to their respective positions on the aromatic ring [17].
The ortho-nitrobenzonitrile isomer (2-nitrobenzonitrile) exhibits the most pronounced structural effects due to steric hindrance between the nitro and cyano groups [17]. This proximity results in significant electron withdrawal and affects the molecular geometry, leading to distinctive spectroscopic properties. The electron affinity of 2-nitrobenzonitrile has been determined to be 1.61 ± 0.10 eV, with an ionization potential of 10.52 ± 0.05 eV [32].
The meta-nitrobenzonitrile isomer (3-nitrobenzonitrile) represents an intermediate case where the electron-withdrawing groups are sufficiently separated to minimize steric effects while still maintaining significant electronic interactions [17]. The meta positioning allows for moderate competition for electron density without the extreme effects observed in the ortho isomer.
The para-nitrobenzonitrile isomer (4-nitrobenzonitrile) exhibits the strongest conjugation between the nitro and cyano groups due to their aligned π-systems [17]. This arrangement allows for maximum through-resonance effects, resulting in the most efficient electron delocalization among the isomers.
UV photoelectron spectroscopy studies have revealed that the splitting of the highest π orbitals is consistently greater in para derivatives compared to their meta isomers, with the amino group causing the greatest difference in orbital splitting (0.25 eV) [31]. These observations provide experimental evidence for the stronger electronic interactions in para-substituted systems compared to meta-substituted analogs.